molecular formula C18H22ClN5O2S B11261411 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11261411
M. Wt: 407.9 g/mol
InChI Key: OLMWRHFARCVBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyridazine ring substituted with a pyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzenesulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is unique due to its combination of a chlorobenzenesulfonyl group and a pyridazine ring, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H22ClN5O2S

Molecular Weight

407.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C18H22ClN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2

InChI Key

OLMWRHFARCVBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.